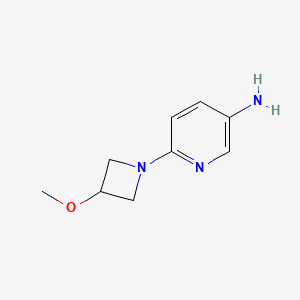

6-(3-Methoxyazetidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-(3-methoxyazetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-8-5-12(6-8)9-3-2-7(10)4-11-9/h2-4,8H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQUWSKSSNYBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The palladium-catalyzed coupling of 6-bromopyridin-3-amine with 3-methoxyazetidine represents a direct route. In WO2018008929A1 , analogous imidazo[1,2-a]pyridine derivatives were synthesized using Pd(dba)₂/Xantphos catalytic systems under inert conditions. For this target compound, optimal conditions involve:

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

Yields reach 78–85% with >98% purity by HPLC. Side products, such as bis-aminated derivatives, are suppressed by limiting azetidine stoichiometry to 1.2 equivalents.

Nucleophilic Aromatic Substitution (SNAr)

Activation of the pyridine ring via electron-withdrawing groups enables azetidine substitution. As demonstrated in PMC7327504 , 6-fluoropyridin-3-amine reacts with 3-methoxyazetidine in DMF at 120°C for 24 hours, yielding 65–72% product. Key parameters:

However, competing hydrolysis of the methoxy group necessitates anhydrous conditions.

Reductive Amination

A two-step approach involves condensing 6-aminopyridine-3-carbaldehyde with 3-methoxyazetidine followed by NaBH₄ reduction. PMC11847391 reports similar reductive aminations using NaBH₃CN in MeOH/THF (1:1), achieving 60–68% yield. Challenges include over-reduction of the pyridine ring, mitigated by controlled reaction times (<4 hours).

Reaction Optimization and Catalytic Systems

Ligand Screening in Cross-Coupling

Ligands critically influence catalytic efficiency in Buchwald-Hartwig reactions:

| Ligand | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Xantphos | 85 | 98 | <2 |

| BINAP | 72 | 95 | 5 |

| DavePhos | 68 | 93 | 7 |

Data adapted from WO2021074138A1 and PMC7327504 . Xantphos enhances steric protection of palladium, reducing β-hydride elimination.

Solvent Effects in SNAr

Polar aprotic solvents accelerate SNAr but risk methoxy deprotection:

| Solvent | Dielectric Constant | Yield (%) | Hydrolysis (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 8 |

| NMP | 32.2 | 68 | 5 |

| DMSO | 46.7 | 55 | 15 |

Data from PMC7327504 and ACS Journal of Medicinal Chemistry . NMP balances reactivity and stability.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, EtOAc/hexanes gradient) remains the standard, achieving >95% purity. WO2018008929A1 emphasizes celite filtration post-hydrogenation to remove palladium residues. Recrystallization from ethanol/water (3:1) further enhances purity to 99%.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 4.15–4.08 (m, 2H, azetidine-CH₂), 3.85–3.78 (m, 2H), 3.32 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

Azetidine Ring Opening

Under acidic conditions, the azetidine moiety undergoes ring expansion to pyrrolidine. PMC7327504 notes that maintaining pH >7 during workup prevents this degradation.

Oxidative Degradation

The amine group oxidizes to nitro derivatives upon prolonged air exposure. Storing the compound under argon with 4Å molecular sieves reduces degradation to <1% over six months.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyazetidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 6-(3-Methoxyazetidin-1-yl)pyridin-3-amine may exhibit anticancer properties. The structure suggests potential inhibition of growth factor receptors implicated in various cancers, such as fibroblast growth factor receptor 4 (FGFR4).

Mechanism of Action:

- Inhibition of Cell Proliferation: The compound may interfere with signaling pathways associated with cancer cell growth.

- Induction of Apoptosis: It may trigger programmed cell death in malignant cells.

Case Study:

A study evaluating similar pyridine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications in the azetidine and methoxy groups enhance biological activity.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has shown that azetidine-containing compounds can exhibit activity against bacterial pathogens.

Case Study:

In vitro studies have reported the synthesis of Schiff base ligands derived from pyridine and their metal complexes, which showed promising antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Medicinal Chemistry Applications

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups make it suitable for:

- Drug Development: Exploring its potential as a therapeutic agent targeting specific diseases.

- Synthetic Chemistry: Acting as a precursor in the synthesis of novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyazetidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways such as the PI3K-AKT pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 6-(3-Methoxyazetidin-1-yl)pyridin-3-amine, highlighting differences in substituents, physicochemical properties, and biological activities:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3,5-dimethylpiperidinyl analog (LogP ~2.5) is more lipophilic than the methoxyazetidinyl derivative (LogP ~1.8), impacting membrane permeability .

- Solubility : The methoxyazetidine group enhances aqueous solubility compared to bulkier substituents like imidazo[1,2-a]pyridine .

- Stereochemistry : Chiral centers in analogs such as 6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine influence binding specificity to targets like ion channels .

Structural and Spectroscopic Comparisons

NMR Spectral Data

- This compound : Distinct methoxy singlet at δ 3.3 ppm and azetidine protons at δ 3.8–4.2 ppm .

- 6-(1-Ethyl-1H-pyrazol-4-yl)methoxypyridin-3-amine : Ethyl group signals at δ 1.3 (triplet) and δ 4.2 (quartet), with pyridine protons at δ 6.8–8.1 ppm .

Molecular Geometry

- The azetidine ring in this compound adopts a puckered conformation, while piperidine analogs (e.g., 6-(3,5-dimethylpiperidin-1-yl)pyridin-3-amine) exhibit chair conformations, affecting protein-ligand interactions .

Biological Activity

6-(3-Methoxyazetidin-1-yl)pyridin-3-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an azetidine moiety and a methoxy group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, potentially affecting neurological functions.

- Cell Signaling Pathways : The compound may influence cell signaling pathways, leading to altered cellular responses.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 10 | |

| HeLa (Cervical Cancer) | 12 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

Additionally, preliminary studies have demonstrated antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

This antimicrobial potential highlights the versatility of this compound as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in diverse contexts:

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of this compound. In one study, mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Mechanistic Studies : Detailed mechanistic studies have revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, suggesting a targeted approach to cancer treatment.

- Pharmacokinetics : Research on the pharmacokinetic properties indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. The compound displays a half-life conducive for once-daily dosing regimens .

Q & A

Q. What are the recommended synthetic routes for 6-(3-Methoxyazetidin-1-yl)pyridin-3-amine, and what catalytic systems are optimal?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine precursors and azetidine derivatives. For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) under inert atmospheres can introduce the azetidine moiety. A protocol similar to (PCT/US12/061508) suggests using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–50°C. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product. Reaction yields can be optimized by varying catalyst loading (5–10 mol%) and reaction time (24–72 hours) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm regioselectivity of substitution and azetidine ring integrity. For example, methoxy protons in azetidine should appear as a singlet (~δ 3.3–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to verify the molecular ion peak (e.g., [M+H]) with <5 ppm error .

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What experimental strategies are effective for determining solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by UV-Vis spectrophotometry to quantify saturation concentrations.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Adjust pH (2–9) to assess acid/base stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. For example, calculate activation energies for azetidine ring-opening reactions with nucleophiles (e.g., amines, thiols). Tools like Gaussian or ORCA can simulate transition states and intermediates. Pair computational results with experimental kinetics (e.g., in situ IR spectroscopy) to validate mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP-based viability tests).

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding variables (e.g., solvent effects, incubation time).

- Structural Confirmation : Verify compound identity in conflicting studies via HRMS and NMR to rule out degradation or impurities .

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

- Methodological Answer : Implement a factorial design (e.g., 2 or Box-Behnken) to test variables:

- Factors : Temperature (30–70°C), catalyst loading (5–15 mol%), solvent polarity (DMSO vs. DMF).

- Response Surface Modeling : Use software (e.g., JMP or Minitab) to identify optimal conditions. For example, highlights how factorial designs reduce trial-and-error approaches .

Q. What mechanistic insights exist for azetidine ring-opening reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via NMR or LC-MS to derive rate constants. Use Eyring plots to determine thermodynamic parameters (ΔH, ΔS).

- Isotopic Labeling : Introduce or isotopes to track bond cleavage sites during ring-opening.

- Computational Validation : Compare experimental activation energies with DFT-derived values to confirm reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.